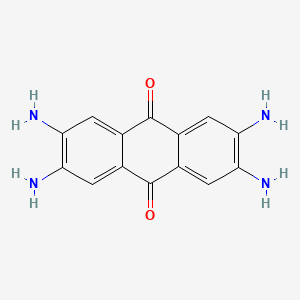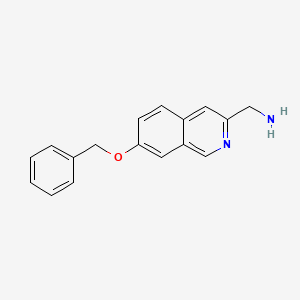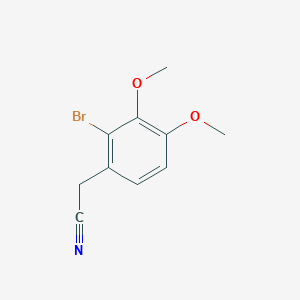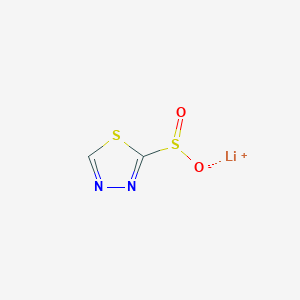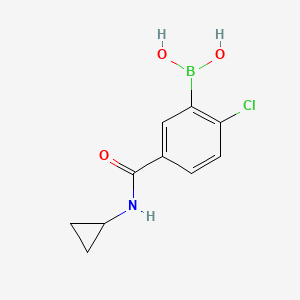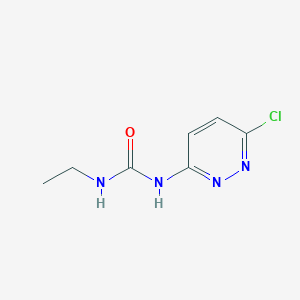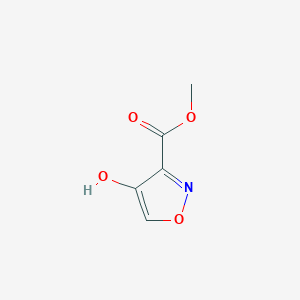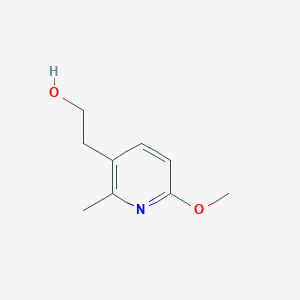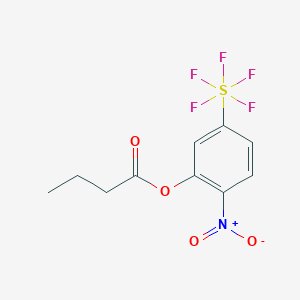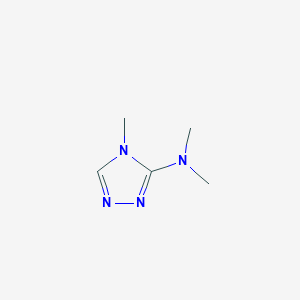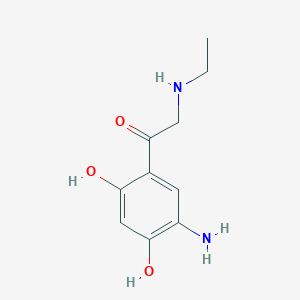
1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone is an organic compound that features both amino and hydroxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable aromatic compound that has substituents in the desired positions.
Nitration: Introduce a nitro group to the aromatic ring.
Reduction: Reduce the nitro group to an amino group.
Hydroxylation: Introduce hydroxyl groups to the aromatic ring.
Alkylation: Attach the ethylamino group to the ethanone moiety.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The amino and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions such as acidic or basic environments to facilitate the reaction.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its functional groups.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Amino-2,4-dihydroxyphenyl)-2-(methylamino)ethanone
- 1-(5-Amino-2,4-dihydroxyphenyl)-2-(propylamino)ethanone
Uniqueness
1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H14N2O3 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
1-(5-amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone |
InChI |
InChI=1S/C10H14N2O3/c1-2-12-5-10(15)6-3-7(11)9(14)4-8(6)13/h3-4,12-14H,2,5,11H2,1H3 |
Clave InChI |
YOKGTHAOPBMFEK-UHFFFAOYSA-N |
SMILES canónico |
CCNCC(=O)C1=CC(=C(C=C1O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




